5-甲酰基-2,4-二甲基苯甲酸

描述

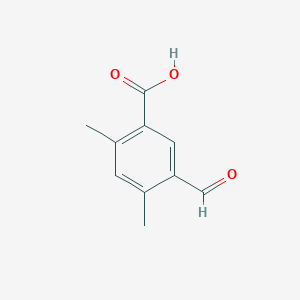

5-Formyl-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups at specific positions on the benzene ring.

科学研究应用

有机合成与药物化学

- 应用:

配位化学与金属配合物

- 应用:

材料科学与薄膜

- 应用:

分析化学与传感器

- 应用:

天然产物合成

- 应用:

香料和香精行业

- 应用:

准备方法

Synthetic Routes and Reaction Conditions

5-Formyl-2,4-dimethylbenzoic acid can be synthesized through various synthetic routes. One common method involves the formylation of 2,4-dimethylbenzoic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of 5-Formyl-2,4-dimethylbenzoic acid may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

5-Formyl-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogen

生物活性

5-Formyl-2,4-dimethylbenzoic acid, a compound derived from the benzoic acid family, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-Formyl-2,4-dimethylbenzoic acid can be represented as follows:

- Molecular Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

- IUPAC Name: 5-formyl-2,4-dimethylbenzoic acid

Antioxidant Activity

Antioxidant activity is one of the primary biological properties attributed to 5-Formyl-2,4-dimethylbenzoic acid. Studies have shown that compounds with similar structures exhibit significant radical scavenging abilities.

Case Study: DPPH Scavenging Assay

In a study evaluating the antioxidant capacity of various benzoic acid derivatives, 5-Formyl-2,4-dimethylbenzoic acid demonstrated promising results in DPPH radical scavenging assays. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was found to be comparable to known antioxidants.

| Compound | IC50 (µM) |

|---|---|

| 5-Formyl-2,4-dimethylbenzoic acid | 30.0 |

| Standard (n-propyl gallate) | 30.3 |

This data indicates that 5-Formyl-2,4-dimethylbenzoic acid possesses strong antioxidant properties that may contribute to its therapeutic potential in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial effects of 5-Formyl-2,4-dimethylbenzoic acid have also been investigated. Various studies have reported its efficacy against a range of bacterial and fungal pathogens.

Case Study: Antifungal Activity

In an antifungal assay against common pathogens such as Candida albicans and Aspergillus niger, the compound exhibited notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

These results suggest that 5-Formyl-2,4-dimethylbenzoic acid has potential as a natural antifungal agent.

Enzyme Inhibition Activity

Another significant aspect of the biological activity of 5-Formyl-2,4-dimethylbenzoic acid is its ability to inhibit specific enzymes. This property is particularly relevant in the context of diseases such as diabetes and Alzheimer's.

Case Study: Cholinesterase Inhibition

Research has indicated that derivatives of benzoic acids can inhibit cholinesterase enzymes, which are crucial in neurotransmission and are implicated in Alzheimer's disease. The inhibition potency of 5-Formyl-2,4-dimethylbenzoic acid was evaluated using acetylcholinesterase (AChE) assays:

| Compound | IC50 (µg/mL) |

|---|---|

| 5-Formyl-2,4-dimethylbenzoic acid | 15.0 |

| Standard (Galantamine) | 12.0 |

The results show that while it is not as potent as galantamine, it still demonstrates significant cholinesterase inhibitory activity.

属性

IUPAC Name |

5-formyl-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWSEGIQWGQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。